N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide
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Overview
Description
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining imidazo[2,1-b][1,3]thiazole and pyrazole moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide typically involves multi-step reactions. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring . The pyrazole moiety can be introduced through the reaction of hydrazines with β-diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to streamline the synthesis process. For example, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with a halogenated carbonyl compound is followed by cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine hydrochloride
- 2-Imidazo[2,1-b][1,3]thiazol-6-ylethylamine dihydrochloride
- 1-Imidazo[2,1-b][1,3]thiazol-6-yl-2-propanamine dihydrochloride
Uniqueness
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide stands out due to its unique combination of imidazo[2,1-b][1,3]thiazole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-4-5-20-8-12(10(2)18-20)14(21)16-11(3)13-9-19-6-7-22-15(19)17-13/h6-9,11H,4-5H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJUWIMVQYUBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)NC(C)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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